
N'-Phenyl-2-isonicotinoylhydrazinecarbothioamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isonicotinoyl-N-phenylhydrazinecarbothioamide is a chemical compound with the molecular formula C13H12N4OS. It is known for its unique structure, which includes both isonicotinoyl and phenylhydrazinecarbothioamide groups.
Wissenschaftliche Forschungsanwendungen
2-Isonicotinoyl-N-phenylhydrazinecarbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide typically involves the reaction of isonicotinic acid hydrazide with phenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as dimethylformamide, under controlled temperature conditions. The product is then purified through recrystallization or other appropriate methods .
Industrial Production Methods
While specific industrial production methods for 2-isonicotinoyl-N-phenylhydrazinecarbothioamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isonicotinoyl-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wirkmechanismus
The mechanism of action of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-isonicotinoyl-N-phenylhydrazinecarbothioamide include other isonicotinic acid hydrazide derivatives and phenylhydrazinecarbothioamide derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties .
Uniqueness
What sets 2-isonicotinoyl-N-phenylhydrazinecarbothioamide apart is its unique combination of isonicotinoyl and phenylhydrazinecarbothioamide groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
1-phenyl-3-(pyridine-4-carbonylamino)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-12(10-6-8-14-9-7-10)16-17-13(19)15-11-4-2-1-3-5-11/h1-9H,(H,16,18)(H2,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEQICJHJBGISZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6954-50-3 |
Source


|
| Record name | NSC37545 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q1: How does 2-isonicotinoyl-N-phenylhydrazinecarbothioamide interact with the mild steel surface to inhibit corrosion?
A1: 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide (IPC) acts as a corrosion inhibitor by adsorbing onto the mild steel surface, forming a protective layer that hinders the corrosive attack of hydrochloric acid. This adsorption is primarily driven by the donation of electron pairs from the IPC molecule's highest occupied molecular orbital (HOMO) to the iron atoms on the steel surface []. The IPC molecule's lowest unoccupied molecular orbital (LUMO) also plays a role by accepting electrons from the iron atoms, further strengthening the adsorption [].
Q2: What is the structural characterization of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide?
A2: While a complete spectroscopic characterization is not provided in the provided research, some structural information is available:
- Molecular Formula: C13H12N4OS [, ]
- Description: 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide is a thiosemicarbazide derivative. []
- Crystal Structure: Research indicates that the molecule can crystallize with dimethylformamide, forming a hemisolvate with four hydrazine molecules and two solvent molecules in the asymmetric unit []. The dihedral angles between the pyridine and phenyl rings within the hydrazine molecules vary, suggesting conformational flexibility [].
Q3: How effective is 2-isonicotinoyl-N-phenylhydrazinecarbothioamide as a corrosion inhibitor?
A3: Experimental measurements demonstrate that IPC is a highly effective corrosion inhibitor for mild steel in 1 M hydrochloric acid solutions. The research highlights an impressive inhibition efficiency of 96.3% at an optimal concentration of 5 mM []. This efficiency was determined using weight loss measurements, which directly assess the extent of metal loss due to corrosion [].
Q4: What computational chemistry methods were employed to study 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, and what insights were gained?
A4: Density Functional Theory (DFT) calculations were performed to investigate the adsorption behavior of IPC on the mild steel surface. These calculations provided insights into:
- Adsorption Sites: DFT helped identify the preferred sites on the IPC molecule for interaction with iron atoms on the steel surface [].
- Electronic Properties: The calculations determined the HOMO and LUMO energies of the IPC molecule, elucidating its electron donating and accepting abilities during adsorption [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
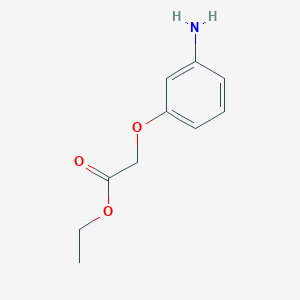
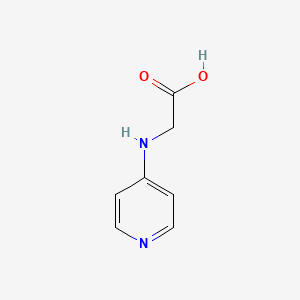
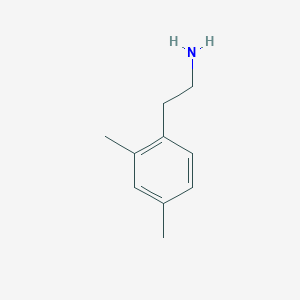
![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)


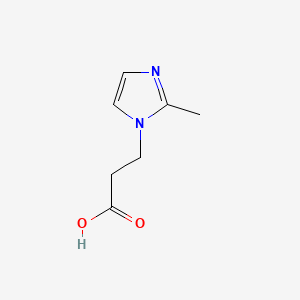
![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1297311.png)


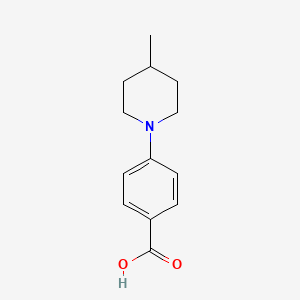

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)
